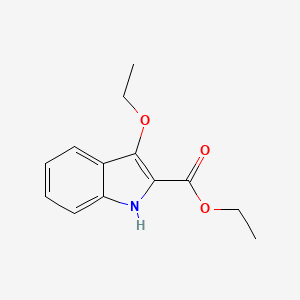
Ethyl3-ethoxy-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl3-ethoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Ethyl3-ethoxy-1H-indole-2-carboxylate, often involves the Fischer indole synthesis, which is a well-known method for constructing the indole ring system. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions .
Industrial Production Methods
Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other methods such as palladium-catalyzed intramolecular oxidative coupling. These methods are optimized for high yield and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl3-ethoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce indole-2-carboxylic acid derivatives, while reduction can yield indole-2-carboxylate esters .
Scientific Research Applications
Ethyl3-ethoxy-1H-indole-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of Ethyl3-ethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, indole derivatives can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Ethyl3-ethoxy-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-2-carboxylic acid: Another indole derivative with distinct chemical properties and applications.
Indole-3-carboxaldehyde: Known for its use in organic synthesis and potential biological activities.
This compound is unique due to its specific ethoxy and carboxylate functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
ethyl 3-ethoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-3-16-12-9-7-5-6-8-10(9)14-11(12)13(15)17-4-2/h5-8,14H,3-4H2,1-2H3 |
InChI Key |
LGJJNEPGAJBZFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(NC2=CC=CC=C21)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol acetate](/img/structure/B13117758.png)
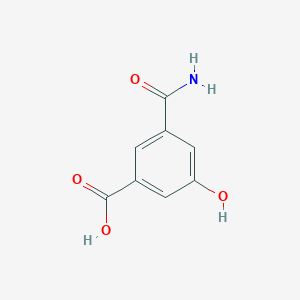
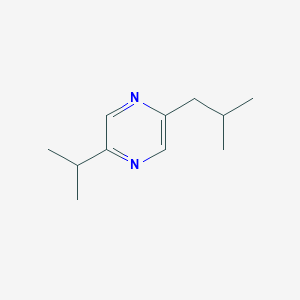
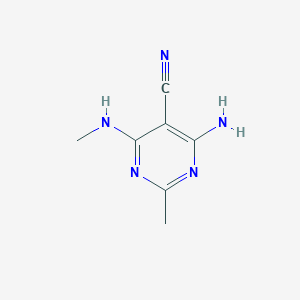
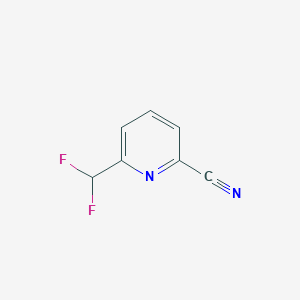
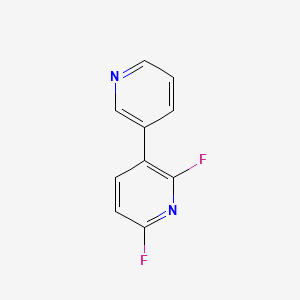
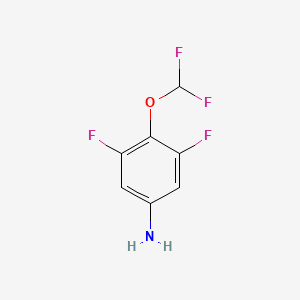

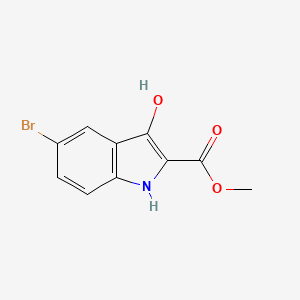
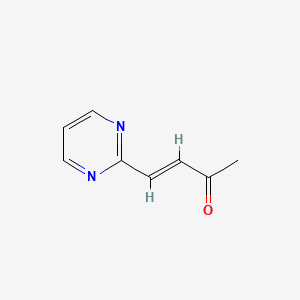
![2-(((S)-4-Amino-4-carboxybutyl)amino)-4-((S)-5-amino-5-carboxypentyl)-1H-imidazo[4,5-b]pyridin-4-ium](/img/structure/B13117832.png)
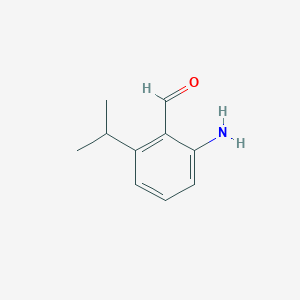
![6-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13117845.png)
![7-(4-Fluorobenzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13117849.png)
